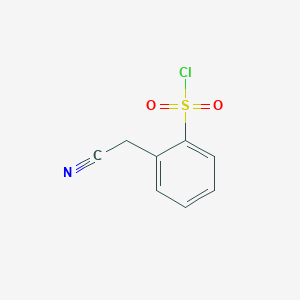
2-(Cyanomethyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 27350-00-1 . It has a molecular weight of 215.66 and its IUPAC name is 2-(cyanomethyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 2-(Cyanomethyl)benzene-1-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2-(Cyanomethyl)benzene-1-sulfonyl chloride are not available, sulfonyl chlorides in general are known to be reactive electrophiles. They can undergo nucleophilic substitution reactions, often serving as precursors to sulfonamides and sulfonic esters .Physical And Chemical Properties Analysis
2-(Cyanomethyl)benzene-1-sulfonyl chloride is a powder with a melting point of 109-111 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Sulfonylation
Palladium-catalyzed direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring was developed, using sulfonyl chlorides as sulfonylation reagents. This protocol is effective for both electron-rich and electron-deficient substrates, enabling the synthesis of ortho-sulfonylated phenols through the removal of the pyridyl group from the sulfonylation product (Xu, Liu, Li, & Sun, 2015).
Friedel-Crafts Sulfonylation in Ionic Liquids
1-Butyl-3-methylimidazolium chloroaluminate ionic liquids were used as media and Lewis acid catalysts for Friedel-Crafts sulfonylation of benzene with sulfonyl chlorides. This process yielded almost quantitative yields of diaryl sulfones under ambient conditions, demonstrating the influence of Lewis acidity on the conversion extent of the reaction (Nara, Harjani, & Salunkhe, 2001).
Visible-Light-Induced Radical Cascade Cyclization
A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides was developed for the construction of sulfonated benzoxepines. This transformation features mild reaction conditions and excellent functional group tolerance (Zhou et al., 2021).
Sulfonylation Reactions under Microwaves
Solvent-free sulfonylation of benzene and its derivatives was carried out under microwave irradiation, catalyzed by iron(III) chloride. This method, more active than other metallic salts, highlights microwave's preferential interactions with polar species in the reaction (Marquié et al., 2001).
Reactivity Towards Sulfonyl Chlorides
The reactions of N-unsubstituted triazoles with sulfonyl chlorides yielded mixtures of regioisomeric sulfonyl-1,2,3-triazoles. The ratio of isomers was influenced by the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride, offering insights into the kinetic and thermodynamic products of these reactions (Beryozkina et al., 2015).
Ruthenium-Catalyzed Meta Sulfonation
Ruthenium complexes were used for the selective catalytic meta sulfonation of 2-phenylpyridines with sulfonyl chlorides. This novel catalytic process provides access to atypical regioselectivity in reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(cyanomethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBPIKYUENXQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2434955.png)
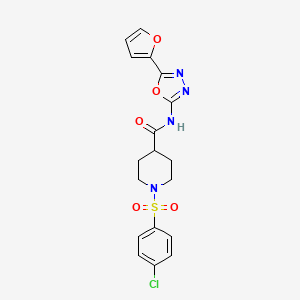
![N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2434958.png)
![3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2434959.png)

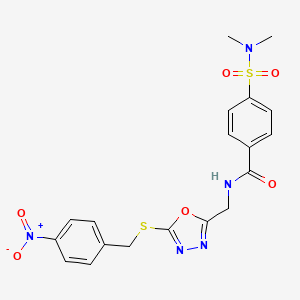
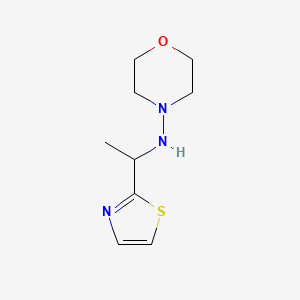
![Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2434970.png)

![N-(4-chlorobenzyl)-2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2434972.png)
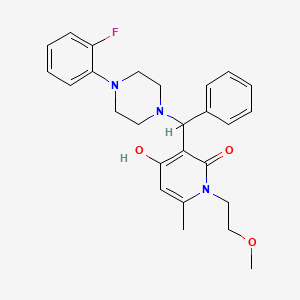
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2434975.png)

![N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea](/img/structure/B2434977.png)